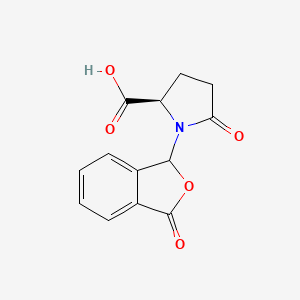
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline
Vue d'ensemble
Description
5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-D-proline, or 5-oxo-D-proline, is a cyclic amino acid derivative of proline. It is a naturally occurring compound found in some plant species, and has been explored for its potential therapeutic applications.
Applications De Recherche Scientifique
5-oxo-D-proline has been studied in a variety of scientific research applications. It has been used as a model compound to study the effects of proline-derived compounds on protein folding and structure. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, 5-oxo-D-proline has been explored as a potential therapeutic agent for the treatment of diabetes, obesity, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 5-oxo-D-proline is not yet fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been suggested that 5-oxo-D-proline may act as an antioxidant and reduce oxidative stress.
Biochemical and Physiological Effects
5-oxo-D-proline has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and may also reduce oxidative stress. In addition, it has been suggested that 5-oxo-D-proline may have a beneficial effect on glucose metabolism, lipid metabolism, and cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-oxo-D-proline in laboratory experiments include its availability and low cost. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, so it must be dissolved in organic solvents. In addition, it is not readily metabolized by enzymes, so it may not be suitable for some types of experiments.
Orientations Futures
The potential future directions for 5-oxo-D-proline include further research into its mechanism of action, therapeutic applications, and biochemical and physiological effects. In addition, further research into its synthesis and stability could help to improve its availability and cost-effectiveness. Finally, further research into its potential interactions with other compounds could help to identify new therapeutic applications.
Propriétés
IUPAC Name |
(2R)-5-oxo-1-(3-oxo-1H-2-benzofuran-1-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-10-6-5-9(12(16)17)14(10)11-7-3-1-2-4-8(7)13(18)19-11/h1-4,9,11H,5-6H2,(H,16,17)/t9-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDVCBRFNLCJZ-BFHBGLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)O)C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)
![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)
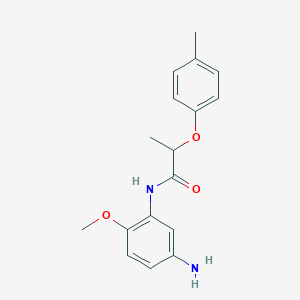

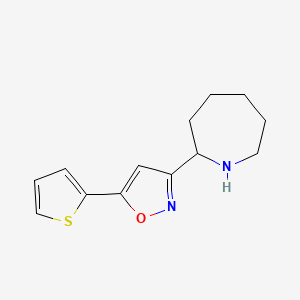
![1-Isopropyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undec-9-ylamine](/img/structure/B1386686.png)
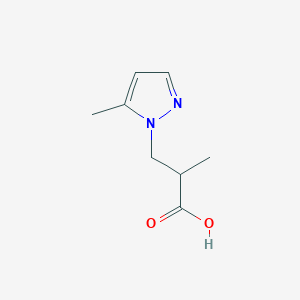
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)
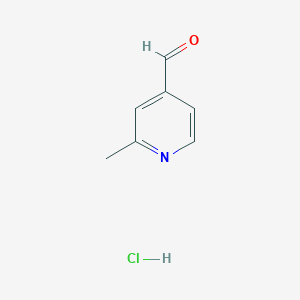
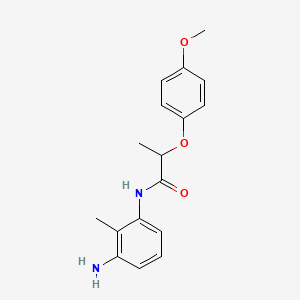

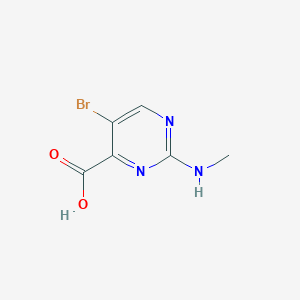

![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)